N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine
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Overview
Description
N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is a complex organic compound that features a unique combination of a triazine ring and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the triazine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine and benzoxazole derivatives, such as:
- 4-chlorobenzyl chloride
- 5-bromo-2-chlorobenzoic acid
Uniqueness
N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is unique due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C17H16ClN5O |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[3-[(2-chlorophenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C17H16ClN5O/c18-13-6-2-1-5-12(13)9-23-10-19-16(20-11-23)22-17-21-14-7-3-4-8-15(14)24-17/h1-8H,9-11H2,(H2,19,20,21,22) |
InChI Key |
XMNWSMJFKQSRRG-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CC2=CC=CC=C2Cl)NC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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